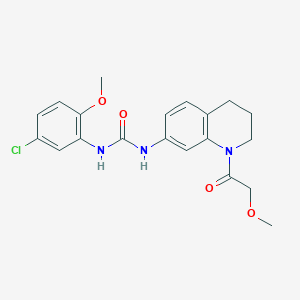

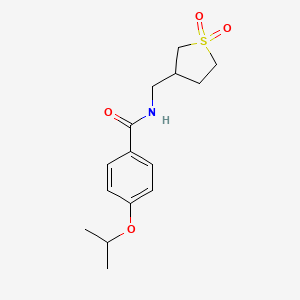

![molecular formula C20H24N2O2S2 B2762947 N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892983-21-0](/img/structure/B2762947.png)

N,6-dimethyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of thiophene, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives have been synthesized through various synthetic pathways . Symmetrical derivatives have been obtained from dibromothieno or by trans-etherification of dimethoxythieno while unsymmetrical derivatives have been easily prepared .Molecular Structure Analysis

The molecular structure of this compound likely involves a thiophene ring, which is a five-membered ring with one sulfur atom . The other components of the molecule would be attached to this ring in various configurations.Chemical Reactions Analysis

The nature of the sulfur reagent makes an essential impact on reaction selectivity . Certain reactions can produce trisubstituted thiophenes and thienyl disulfides .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .科学的研究の応用

Antimicrobial Applications

Research has indicated that derivatives of tetrahydrobenzo[b]thiophene possess significant antimicrobial activities. For instance, a study on the synthesis and antimicrobial activities of highly functionalized novel β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes showed these compounds exhibited notable activities against a range of bacterial and fungal strains, highlighting their potential in addressing infectious diseases (Babu, Pitchumani, & Ramesh, 2012).

Anti-inflammatory and Analgesic Applications

Compounds derived from visnaginone and khellinone, related to the chemical structure of interest, have been synthesized and found to possess anti-inflammatory and analgesic properties. These compounds were tested as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing high inhibitory activity and potential as therapeutic agents for inflammatory diseases (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antitumor Activities

The synthesis and evaluation of antitumor activities of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, related to the compound , demonstrated potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma (LLTC), with some derivatives showing curative activity against L-1210 and P388 leukemia. This suggests potential applications in cancer treatment (Deady, Rogers, Zhuang, Baguley, & Denny, 2005).

Antiallergic Activities

Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones, through their synthesis and testing, revealed potential antiallergic activities comparable to that shown by disodium cromoglycate (DSCG) when tested via the intraperitoneal route. This opens avenues for developing new antiallergic medications (Wade, Toso, Matson, & Stelzer, 1983).

Synthesis and Characterization

The compound and its derivatives have been extensively studied for their synthesis and characterization, providing a foundation for further research into their potential applications. For example, studies have detailed the synthesis routes, characterization, and potential biological evaluations, offering insights into the compound's versatility in scientific research (Talupur, Satheesh, & Chandrasekhar, 2021).

作用機序

将来の方向性

特性

IUPAC Name |

N,6-dimethyl-2-(3-phenylsulfanylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2S2/c1-13-8-9-15-16(12-13)26-20(18(15)19(24)21-2)22-17(23)10-11-25-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQIPPJBZNKEKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)CCSC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

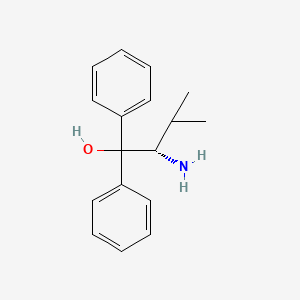

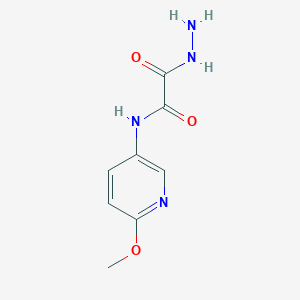

![3-(2-methoxyphenyl)-2,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762865.png)

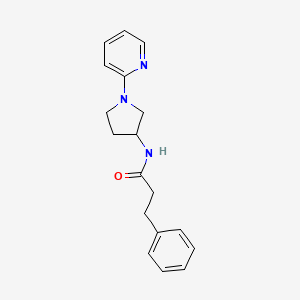

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2762869.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2762870.png)

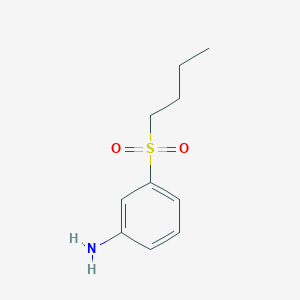

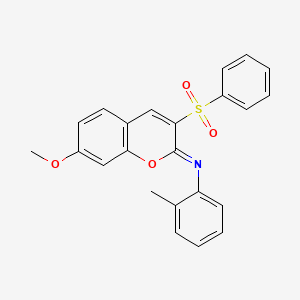

![N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2762873.png)

![6-Methoxy-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylic acid hydrochloride](/img/structure/B2762876.png)

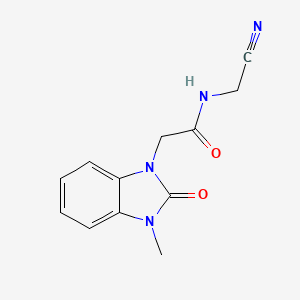

![8-(2-Chloro-4-fluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2762878.png)